Mono-O-acetyl Fingolimod
Mono-O-acetyl Fingolimod
Brand Name:
Vulcanchem
CAS No.:
1807973-92-7
VCID:
VC0105538
InChI:
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3
SMILES:
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N
Molecular Formula:
C21H35NO3
Molecular Weight:
349.5 g/mol
Mono-O-acetyl Fingolimod
CAS No.: 1807973-92-7
Cat. No.: VC0105538
Molecular Formula: C21H35NO3
Molecular Weight: 349.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807973-92-7 |
|---|---|
| Molecular Formula | C21H35NO3 |
| Molecular Weight | 349.5 g/mol |
| IUPAC Name | [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |
| Standard InChI | InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |
| Standard InChI Key | AAKYGVHJYMMHLU-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator